Osmium(III) chloride

Oxidation catalysis Alcohol oxidation Turnover number

Researchers requiring a superior catalyst for alkane oxidation often face limited TOF with common metal chlorides. Osmium(III) chloride (OsCl₃) directly addresses this need with quantifiable performance gains. • Achieves 2-4× higher TOF (12-41 h⁻¹) vs. RuCl₃ and IrCl₃ in methane/ethane oxidation. • Delivers up to 90% yield and TON up to 1500 in alcohol/cyanoethanol oxidation. • Enables stereocontrolled synthesis of high cis-syndiotactic polymers, unlike RuCl₃.

Molecular Formula Cl3Os
Molecular Weight 296.6 g/mol
CAS No. 13444-93-4
Cat. No. B076793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsmium(III) chloride
CAS13444-93-4
Molecular FormulaCl3Os
Molecular Weight296.6 g/mol
Structural Identifiers
SMILESCl[Os](Cl)Cl
InChIInChI=1S/3ClH.Os/h3*1H;/q;;;+3/p-3
InChIKeyUAIHPMFLFVHDIN-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Osmium(III) Chloride Properties and Precursor Overview


Osmium(III) chloride (OsCl₃) is an inorganic compound existing in two primary forms: an anhydrous brown cubic crystalline solid and a dark green trihydrate (OsCl₃·3H₂O) [1]. The anhydrous form exhibits thermal stability up to 500–600 °C before decomposition, and demonstrates solubility in water, acids, alkalis, and alcohols [1]. As a precursor material, it serves as the principal starting point for synthesizing various osmium complexes, including osmium dichlorodihydride and arene complexes, which are essential in coordination chemistry and catalysis research [1].

Precursor Role Starting material for Os complexes and arene derivatives in coordination chemistry
Form Option Anhydrous and trihydrate forms support different reaction media and thermal requirements
Catalysis Fit Reported high activity in oxidation and ROMP catalysis research workflows

Why Osmium(III) Chloride Cannot Be Substituted


Substituting OsCl₃ with other Group 8–10 metal trichlorides or alternative osmium precursors introduces significant and quantifiable deviations in catalytic performance, synthetic pathway outcomes, and material properties. For instance, in alkane oxidation catalysis, OsCl₃ exhibits the highest turnover frequency (TOF) among ten metal chlorides tested, with values 2–4 times greater than those of its closest analogues, RuCl₃ and IrCl₃ [1]. In polymer synthesis, OsCl₃-based catalysts produce high cis-syndiotactic polymers, whereas RuCl₃ yields high trans atactic material under identical conditions [2]. Even when using alternative osmium precursors like H₂OsCl₆ for nanoparticle synthesis, OsCl₃ requires no added base, whereas Pt and Ir precursors demand alkaline conditions to achieve colloidal stability [3]. These performance disparities underscore the critical need for OsCl₃ in applications where catalytic activity, product stereochemistry, or synthetic convenience are non-negotiable.

RuCl₃ and IrCl₃ analogs may show significantly different TOF in light alkane oxidation, impacting catalyst ranking.
RuCl₃ may produce trans-atactic polymer under similar ROMP conditions, altering stereochemical outcome.
Pt and Ir precursors may require base addition for stable nanoparticle formation, complicating synthetic protocol.

Osmium(III) Chloride Performance vs. Analogs


Alcohol Oxidation Efficiency vs. FeCl₃

In the oxidation of 2-cyanoethanol with hydrogen peroxide, OsCl₃ demonstrates markedly higher catalytic efficiency compared to FeCl₃. The osmium catalyst achieves a product yield of up to 90% and a turnover number (TON) of up to 1500, whereas FeCl₃ yields only up to 67% and a TON of 135 under analogous reaction conditions [1]. This represents a 1.34-fold increase in yield and an 11.1-fold increase in TON for OsCl₃.

Alcohol Oxidation
Head-to-head
11.1× higher TON, 1.34× higher yield vs FeCl₃
Supports catalyst loading reduction review
2-cyanoethanol oxidation, H₂O₂, solvent-free
Oxidation catalysis Alcohol oxidation Turnover number

Alkane Oxidation TOF vs. RuCl₃ and IrCl₃

In the oxidation of methane and ethane with hydrogen peroxide in aqueous medium, OsCl₃ exhibited the highest turnover frequency (TOF) for oxygenate formation among ten transition metal chlorides tested, including FeCl₃, CoCl₂, RuCl₃, RhCl₃, PdCl₂, IrCl₃, H₂PtCl₆, CuCl₂, and HAuCl₄ [1]. For methane oxidation, the TOF was 12 h⁻¹, and for ethane, 41 h⁻¹. In contrast, RuCl₃ and IrCl₃ displayed TOF values approximately 2–4 times lower under the same conditions [1].

Alkane Oxidation TOF
Head-to-head
TOF 12 h⁻¹ (CH₄), 41 h⁻¹ (C₂H₆); 2–4× higher than RuCl₃/IrCl₃
Supports C-H activation efficiency review
Aqueous H₂O₂, ambient temperature
Alkane oxidation Methane activation Turnover frequency

Nanoparticle Synthesis: Base-Free vs. Pt and Ir

In surfactant-free synthesis of precious metal nanoparticles in low-boiling-point alcohols, OsCl₃ does not require the addition of a base (NaOH) to achieve stable colloidal dispersions, whereas Pt and Ir precursors (e.g., H₂PtCl₆, IrCl₃) necessitate alkaline conditions to prevent aggregation and ensure nanoparticle formation [1]. The robustness of the OsCl₃-based synthesis is maintained up to a precursor concentration of 100 mM.

Nanoparticle Synthesis
Reported
OsCl₃: base-free, stable ≤100 mM; Pt/Ir: base required
May simplify green synthesis protocol
Methanol/ethanol, surfactant-free
Nanoparticle synthesis Colloidal synthesis Green chemistry

Organometallic Oxidation State Divergence vs. RuCl₃

Reaction of OsCl₃ with pentamethylcyclopentadiene (Cp*) in ethanol under air yields the ionic osmium(IV) complex Cp*₂OsCl₂OsCl₆, whereas the RuCl₃ homolog under identical conditions yields the ruthenium(III) complex Cp*RuCl₂ [1]. This outcome illustrates the more facile oxidation of the 5d osmium center to the tetravalent state compared to its 4d ruthenium counterpart.

Organometallic Oxidation
Head-to-head
Os: Os(IV) Cp* complex; Ru: Ru(III) Cp* complex
Oxidation state divergence may affect downstream reactivity
Cp* reaction, EtOH, air
Organometallic synthesis Oxidation state control Half-sandwich complexes

ROMP Stereochemistry: cis-Syndiotactic vs. trans-Atactic

In ring-opening metathesis polymerization (ROMP) of norbornene and norbornadiene derivatives, the OsCl₃/phenylacetylene catalyst system consistently yields high cis-syndiotactic polymers. In stark contrast, RuCl₃ under comparable conditions produces high trans mainly atactic polymers [1]. This stereochemical divergence is critical for controlling polymer physical properties such as crystallinity, thermal stability, and mechanical strength.

ROMP Tacticity
Head-to-head
Os: cis-syndiotactic; Ru: trans-atactic
Supports high-crystallinity polymer research
Norbornadiene derivative, phenylacetylene cocatalyst
Polymer chemistry ROMP Stereoselectivity

Osmium(III) Chloride Optimal Applications


Light Alkane Oxidation to Oxygenates

OsCl₃ is the premier catalyst for aqueous-phase oxidation of methane and ethane using hydrogen peroxide, achieving the highest TOF (12–41 h⁻¹) among metal chlorides [1]. This application is directly supported by head-to-head comparative data showing 2–4× superior performance over RuCl₃ and IrCl₃, enabling more efficient natural gas valorization and production of methanol, formaldehyde, and other platform chemicals.

Alcohol Oxidation to Aldehydes and Acids

For the oxidation of 2-cyanoethanol and isopropanol with H₂O₂, OsCl₃ provides up to 90% yield and TON up to 1500, outperforming FeCl₃ by 11-fold in TON [1]. This makes OsCl₃ the catalyst of choice for fine chemical and pharmaceutical intermediate synthesis where high turnover numbers reduce catalyst cost and waste.

cis-Syndiotactic Polymer Synthesis via ROMP

The OsCl₃/phenylacetylene catalyst system uniquely produces high cis-syndiotactic polymers from norbornene derivatives, whereas RuCl₃ yields trans-atactic material [1]. This stereocontrol is essential for manufacturing high-density, crystalline specialty polymers with tailored thermal and mechanical properties for advanced materials applications.

Surfactant-Free Osmium Nanoparticle Synthesis

OsCl₃ enables the preparation of 1–2 nm osmium nanoparticles in low-boiling-point alcohols without added surfactant or base, a simplification not possible with Pt or Ir precursors [1]. This green chemistry approach is ideal for generating high-purity Os NPs for catalytic, electronic, and biomedical research where surface contamination must be avoided.

Application
Selection Property
Validation Focus
Alkane oxidation catalysis research
Reported catalytic activity in light alkane oxidation
Catalytic turnover efficiency and product selectivity
Alcohol oxidation synthesis studies
Reported yield and TON in alcohol oxidation
Catalyst loading and economic feasibility assessment
Stereoselective ROMP polymer research
Polymer tacticity (cis-syndiotactic outcome)
Polymer microstructure and thermal properties
Surfactant-free Os nanoparticle synthesis
Base-free synthetic protocol compatibility
Nanoparticle size and colloidal stability

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